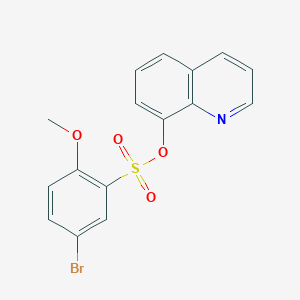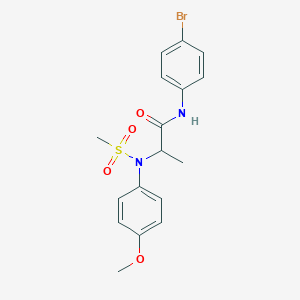
Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This compound is particularly interesting due to its unique structure, which combines a quinoline moiety with a brominated methoxybenzenesulfonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate typically involves the bromination of 8-methoxyquinoline followed by sulfonation. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid . The sulfonation step involves the reaction of the brominated product with methoxybenzenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can be applied to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction Reactions: The quinoline moiety can undergo reduction to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products Formed
Substitution: Formation of quinolin-8-yl 5-azido-2-methoxybenzenesulfonate or quinolin-8-yl 5-thiocyanato-2-methoxybenzenesulfonate.
Oxidation: Formation of quinolin-8-yl 5-bromo-2-hydroxybenzenesulfonate or quinolin-8-yl 5-bromo-2-formylbenzenesulfonate.
Reduction: Formation of dihydrothis compound.
Wissenschaftliche Forschungsanwendungen
Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antic
Eigenschaften
IUPAC Name |
quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO4S/c1-21-13-8-7-12(17)10-15(13)23(19,20)22-14-6-2-4-11-5-3-9-18-16(11)14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINHMZQXLXBAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinecarboxylate](/img/structure/B5174242.png)
![propan-2-yl 2-[5-[(4-chlorophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B5174249.png)
![1-[3-(2-fluorophenoxy)propyl]-1H-imidazole](/img/structure/B5174277.png)
![1-[(4-methylphenyl)(phenyl)amino]-3-(1-piperidinyl)-2-propanol](/img/structure/B5174281.png)
![N-BENZYL-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE](/img/structure/B5174286.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5174295.png)

![5-[(4-benzyl-1-piperidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5174306.png)

![2-chloro-N-(4-{4-methyl-5-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B5174332.png)
![2-(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5174338.png)


